molecular formula C5H10N2O2 B098610 (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid CAS No. 16257-83-3

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid

Cat. No. B098610
CAS RN: 16257-83-3
M. Wt: 130.15 g/mol
InChI Key: SHINASQYHDCLEU-IMJSIDKUSA-N
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Description

The compound "(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their interactions with various substances, which can provide insights into the behavior of similar compounds like the one . For instance, the crystalline adducts formed between substituted salicylic acids and 4-aminopyridine demonstrate the importance of hydrogen bonding and the formation of supramolecular synthons in the solid-state structures of these compounds . Similarly, the synthesis of 2-arylpyrrolidine-1-carboxamides indicates the potential for creating diverse structures by manipulating the functional groups on the pyrrolidine ring .

Synthesis Analysis

The synthesis of related compounds, such as 2-arylpyrrolidine-1-carboxamides, involves acid-catalyzed cyclization reactions, which could be relevant for synthesizing "(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid" . The mild reaction conditions and use of common solvents and catalysts suggest that a similar approach might be applicable for the synthesis of the compound , potentially yielding good to high yields.

Molecular Structure Analysis

The molecular structure of compounds similar to "(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid" can be analyzed through X-ray diffraction methods, as demonstrated by the studies on molecular adducts of 2-aminopyrimidine and 3-amino-1,2,4-triazole with heterocyclic carboxylic acids . These methods allow for the determination of the crystal structure and the identification of key interactions, such as hydrogen bonding, which are crucial for the stability and properties of the compound.

Chemical Reactions Analysis

The chemical reactions involving compounds with aminopyrrolidine or aminopyridine structures often result in the formation of hydrogen bonds and ionic complexes, as seen in the co-crystallizations of substituted salicylic acids with 4-aminopyridine . These interactions are significant as they influence the overall structure and reactivity of the compounds. The formation of supramolecular synthons is a common outcome, which could also be expected in reactions involving "(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid" can be inferred from their crystalline structures and the nature of their interactions. For example, the presence of hydrates and solvates in the crystalline adducts of substituted salicylic acids with 4-aminopyridine suggests that solubility and hydration are important factors to consider . The robust nature of carboxylic acid-N-pyridine hydrogen bonds in the cocrystals of 2-amino-4-nitrobenzoic acid indicates that similar interactions could affect the solubility and melting points of "(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid" .

Scientific Research Applications

Asymmetric Synthesis Applications

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid has been utilized in asymmetric synthesis, particularly in producing key intermediates. For example, it played a role in the asymmetric syntheses of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, demonstrating its versatility in creating complex molecular structures (Bunnage et al., 2004).

Catalyst in Chemical Reactions

Additionally, derivatives of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid, such as homochiral methyl 4-aminopyrrolidine-2-carboxylates, have been used as catalysts in asymmetric Michael additions of ketones to nitroalkenes, showcasing its role in modulating asymmetric quimioselective aldol and conjugate addition reactions (Ruiz-Olalla et al., 2015).

Synthesis of Fluoropyrrolidine Derivatives

In medicinal chemistry, (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid derivatives have been used for synthesizing N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are important synthons for dipeptidyl peptidase IV inhibitors. The methodology involved in these syntheses has significantly reduced the steps required, highlighting its utility in medicinal chemistry applications (Singh & Umemoto, 2011).

properties

IUPAC Name

(2S,4S)-4-aminopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHINASQYHDCLEU-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid

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